molecular formula C5H9NO2 B8056846 (S)-4-(Hydroxymethyl)pyrrolidin-2-one

(S)-4-(Hydroxymethyl)pyrrolidin-2-one

Cat. No.: B8056846
M. Wt: 115.13 g/mol
InChI Key: KTOFYLXSANIPND-BYPYZUCNSA-N
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Description

(S)-4-(Hydroxymethyl)pyrrolidin-2-one is a chiral compound belonging to the pyrrolidinone family It features a hydroxymethyl group attached to the second carbon of the pyrrolidinone ring

Chemical Reactions Analysis

Types of Reactions: (S)-4-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

(S)-4-(Hydroxymethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It is used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

    Medicine: The compound has potential therapeutic applications due to its chiral nature, which can be exploited in drug design and development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyrrolidinone ring can participate in π-π interactions and hydrophobic interactions, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOFYLXSANIPND-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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